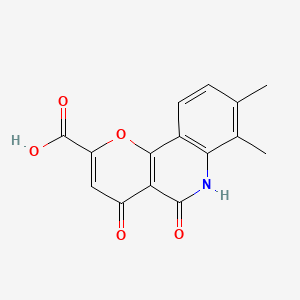

Napabucasin

Übersicht

Beschreibung

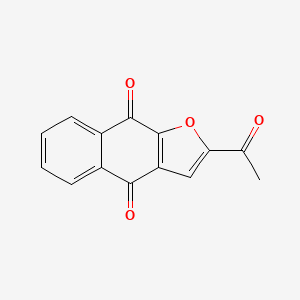

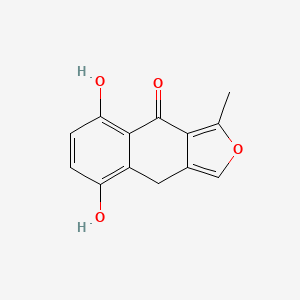

Napabucasin, auch bekannt als 2-Acetylfuro-1,4-Naphthochinon, ist ein oral verabreichtes kleines Molekül, das aufgrund seines Potenzials in der Krebsbehandlung große Aufmerksamkeit erregt hat. Es zielt in erster Linie auf den Signaltransduktions- und Aktivatortranskriptionsweg 3 (STAT3) ab, der bei vielen Krebsarten überaktiviert ist. Dieser Weg ist entscheidend für die stammzellvermittelte Proliferation von Krebszellen, was this compound zu einem vielversprechenden Kandidaten für die Hemmung von Tumorwachstum, Metastasierung und Resistenz gegen konventionelle Therapien macht .

Wissenschaftliche Forschungsanwendungen

Napabucasin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Als Modellverbindung verwendet, um Redoxreaktionen und Enzym-Substrat-Wechselwirkungen zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Hemmung der Aktivität von Krebsstammzellen und seine Auswirkungen auf zelluläre Signalwege.

Medizin: In klinischen Studien auf sein Potenzial zur Behandlung verschiedener Krebsarten, darunter Darm-, Bauchspeicheldrüsen- und Magenkrebs, getestet. Es hat sich als vielversprechend bei der Reduzierung von Tumorwachstum, Metastasierung und Rückfällen erwiesen.

Industrie: In der Entwicklung neuer Antikrebsmedikamente und therapeutischer Strategien eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkungen durch mehrere Mechanismen aus:

Hemmung des STAT3-Wegs: this compound blockiert den Signaltransduktions- und Aktivatortranskriptionsweg 3 (STAT3), der für das Überleben und die Proliferation von Krebsstammzellen entscheidend ist.

Erzeugung reaktiver Sauerstoffspezies: Die Verbindung wird durch Oxidoreduktasen bioaktiviert, was zur Produktion von reaktiven Sauerstoffspezies führt. Diese Spezies induzieren oxidativen Stress, DNA-Schäden und Zelltod.

Störung der NF-κB-Signalübertragung: this compound reguliert den NF-κB-Weg herunter, wodurch das Überleben und die Proliferation von Krebszellen weiter gehemmt werden

Wirkmechanismus

Target of Action

Napabucasin, also known as BBI608, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a critical regulator of cancer stem cells (CSCs) in several types of cancer . It is involved in numerous cell signaling pathways implicated in cancer cell survival, proliferation, metastasis, and angiogenesis .

Mode of Action

This compound interacts with its primary target, STAT3, to inhibit its activity . This interaction results in the suppression of cancer cell proliferation, induction of apoptosis and cell cycle arrest, and reduction of metastasis and relapse . Furthermore, this compound has been reported to directly bind to Akt and mTOR proteins, which are upstream regulators of apoptosis and autophagy .

Biochemical Pathways

This compound affects several oncogenic pathways, including the STAT3 pathway . By inhibiting STAT3, this compound suppresses the expression of stemness-associated genes, thereby reducing the stemness of cancer cells . Additionally, this compound disrupts the NF-κB signaling pathway via downregulation of RelA (p65) . It also inhibits other signaling pathways such as Wnt and PI3K/Akt .

Pharmacokinetics

It is known that this compound is an orally administered small molecule . In a phase 1 study, this compound was well-tolerated at doses up to 1440 mg/day, and its pharmacokinetic profile was comparable to that reported in previous studies .

Result of Action

This compound’s action results in significant anticancer effects. It suppresses the proliferation, colony formation, and invasion of cancer cells . It also induces cell cycle arrest and apoptosis . More importantly, this compound treatment significantly inhibits the expression of stemness-associated genes, including STAT3, and suppresses the spheroid formation of cancer cells in vitro . In vivo, this compound effectively impairs tumor growth .

Action Environment

It is known that the expression of certain proteins, such as muc1, can influence the sensitivity of cancer cells to this compound . Therefore, the tumor microenvironment and the genetic makeup of the cancer cells may play a role in determining the efficacy of this compound.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Napabucasin plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. It is known to inhibit STAT3, a protein involved in cell growth and survival . Additionally, this compound interacts with NAD(P)H:quinone oxidoreductase 1 (NQO1) and thioredoxin reductase 1 (TrxR1), which are involved in redox reactions . These interactions lead to the generation of reactive oxygen species (ROS), contributing to its anticancer effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It inhibits cancer cell proliferation, induces apoptosis, and causes cell cycle arrest . This compound also disrupts several signaling pathways, including Wnt, PI3K/Akt, and NF-κB, thereby inhibiting cancer cell stemness and metastasis . Furthermore, it has been shown to reduce the expression of stemness-associated genes and suppress spheroid formation in glioma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of the STAT3 pathway, which is crucial for cancer cell survival and proliferation . By binding to STAT3, this compound prevents its activation and subsequent transcription of target genes involved in cell growth and survival . Additionally, the bioactivation of this compound by NQO1 leads to the generation of ROS, which induces oxidative stress and DNA damage in cancer cells . This dual mechanism of action makes this compound a potent anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can induce cell cycle arrest and apoptosis within 24 hours of treatment . Long-term studies have demonstrated its ability to inhibit tumor growth and reduce tumor volume in various animal models . The stability and degradation of this compound in vitro and in vivo are crucial factors that influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces tumor volume and inhibits tumor growth . At higher doses, it can cause toxic effects, including gastrointestinal toxicities such as diarrhea, nausea, and vomiting . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with NQO1 and TrxR1 . These enzymes play a role in the bioactivation of this compound, leading to the generation of ROS and subsequent oxidative stress in cancer cells . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s anticancer effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The pharmacokinetic profile of this compound indicates that it does not exhibit abnormal accumulation, ensuring its effective distribution within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it exerts its effects on STAT3 and other signaling pathways . The targeting signals and post-translational modifications that direct this compound to specific compartments are essential for its therapeutic efficacy.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Napabucasin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Fusion eines Furanrings mit einer Naphthalineinheit beinhalten. Der Prozess umfasst typischerweise die Acetylierung von Furo-1,4-Naphthochinon unter kontrollierten Bedingungen. Die Reaktionsparameter, wie Temperatur, Lösungsmittel und Katalysatoren, werden sorgfältig optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wurde die Produktion von this compound mithilfe von Mikroflusschemie verbessert. Diese Methode ermöglicht präzises Mischen und Kontrolle der Reaktionsbedingungen, was zu verbesserten Ausbeuten und einer Intensivierung des Prozesses führt. Das Mikroflusssystem bietet Vorteile wie besseren Wärme- und Stofftransport, reduzierte Nebenproduktbildung und Skalierbarkeit .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Napabucasin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um reaktive Sauerstoffspezies zu bilden, die eine Rolle bei seiner Antikrebsaktivität spielen.

Reduktion: Die Verbindung kann durch intrazelluläre Oxidoreduktasen reduziert werden, was zu ihrer Bioaktivierung führt.

Substitution: Verschiedene Substitutionsreaktionen können die funktionellen Gruppen am this compound-Molekül verändern

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder molekularer Sauerstoff unter katalytischen Bedingungen.

Reduktion: Enzyme wie NAD(P)H:Chinonoxidoreduktase 1 und Cytochrom P450 Oxidoreduktase.

Substitution: Halogenierungsmittel, Alkylierungsmittel und andere Elektrophile unter geeigneten Bedingungen

Wichtigste gebildete Produkte:

Reaktive Sauerstoffspezies: Diese entstehen während der Oxidation von this compound und tragen zu seinen zytotoxischen Wirkungen bei.

Reduziertes this compound: Diese Form ist bioaktiviert und kann DNA-Schäden und Zelltod induzieren

Vergleich Mit ähnlichen Verbindungen

Napabucasin ist einzigartig in seinem dualen Wirkmechanismus, der sowohl den STAT3-Weg als auch die Erzeugung reaktiver Sauerstoffspezies betrifft. Zu ähnlichen Verbindungen gehören:

Paclitaxel: Ein Chemotherapiemedikament, das Mikrotubuli stabilisiert und die Zellteilung hemmt. Im Gegensatz zu this compound zielt es nicht auf den STAT3-Weg ab.

Tofacitinib: Ein Januskinase-Inhibitor, der zur Behandlung von Autoimmunerkrankungen eingesetzt wird. Es hemmt ebenfalls STAT3, fehlt aber der Erzeugung reaktiver Sauerstoffspezies, die bei this compound beobachtet wird.

Selinexor: Ein XPO1-Inhibitor mit Antikrebs-Eigenschaften, aber er teilt nicht den gleichen dualen Wirkmechanismus wie this compound

Zusammenfassend lässt sich sagen, dass this compound eine vielversprechende Verbindung im Kampf gegen Krebs darstellt, mit ihren einzigartigen Wirkmechanismen und ihrer breiten Palette von Anwendungen in der wissenschaftlichen Forschung.

Eigenschaften

IUPAC Name |

2-acetylbenzo[f][1]benzofuran-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHUWDIXHNQOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83280-65-3 | |

| Record name | Napabucasin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083280653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Napabucasin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAPABUCASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1HHM49K7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

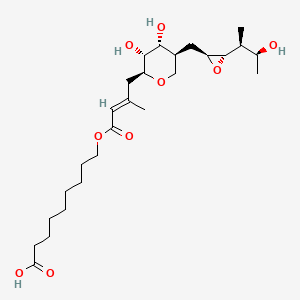

![2-[2-Hydroxy-6-[1-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1676873.png)

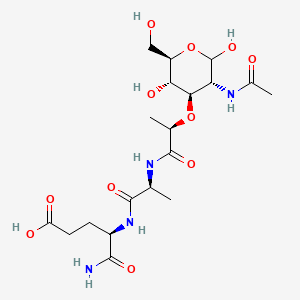

![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]hexanamide](/img/structure/B1676876.png)